molecular formula C8H3BrN4 B13927989 8-Bromopyrido[3,4-B]pyrazine-5-carbonitrile

8-Bromopyrido[3,4-B]pyrazine-5-carbonitrile

Cat. No.: B13927989
M. Wt: 235.04 g/mol
InChI Key: UGOAUQSSBCRBBI-UHFFFAOYSA-N
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Description

8-Bromopyrido[3,4-B]pyrazine-5-carbonitrile is a heterocyclic compound that contains both pyridine and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromopyrido[3,4-B]pyrazine-5-carbonitrile typically involves the bromination of pyrido[3,4-B]pyrazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

8-Bromopyrido[3,4-B]pyrazine-5-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, lithium-zinc combinations for deprotometalation, and various nucleophiles for substitution reactions. Typical reaction conditions involve the use of organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include substituted pyrido[3,4-B]pyrazine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .

Scientific Research Applications

8-Bromopyrido[3,4-B]pyrazine-5-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Bromopyrido[3,4-B]pyrazine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit kinase activity, which is crucial for cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromopyrido[3,4-B]pyrazine-5-carbonitrile is unique due to its specific bromination pattern and the presence of a carbonitrile group, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C8H3BrN4

Molecular Weight

235.04 g/mol

IUPAC Name

8-bromopyrido[3,4-b]pyrazine-5-carbonitrile

InChI

InChI=1S/C8H3BrN4/c9-5-4-13-6(3-10)8-7(5)11-1-2-12-8/h1-2,4H

InChI Key

UGOAUQSSBCRBBI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=NC=C(C2=N1)Br)C#N

Origin of Product

United States

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